

Lisavanbulin's Blood-Brain Barrier Penetration in Rodent Models: A Technical Guide

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Compound of Interest

Compound Name: *Lisavanbulin*

Cat. No.: *B1194490*

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Introduction

Lisavanbulin (BAL101553) is a novel, orally bioavailable, small-molecule tumor checkpoint controller currently under investigation for the treatment of aggressive brain tumors, including glioblastoma (GBM). A significant hurdle in the effective pharmacological treatment of central nervous system (CNS) malignancies is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. Many potent chemotherapeutic agents fail in the context of brain tumors due to their inability to achieve therapeutic concentrations in the brain.[1]

This technical guide provides an in-depth review of the preclinical evidence demonstrating **Lisavanbulin's** ability to penetrate the BBB in rodent models. It summarizes the quantitative data, details the experimental protocols used for assessment, and visualizes the key mechanisms and workflows involved.

Mechanism of Action

Lisavanbulin is a water-soluble lysine prodrug of its active moiety, avanbulin (BAL27862).[1][2] Following administration, **Lisavanbulin** is converted into avanbulin, a potent microtubule-destabilizing agent.[3] Avanbulin exerts its anti-tumor effects by binding to the colchicine site on

tubulin heterodimers.[3] This interaction inhibits microtubule assembly, disrupting the formation and function of the mitotic spindle.[3][4]

The disruption of microtubule dynamics triggers the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2][5] Persistent activation of the SAC in cancer cells leads to a prolonged mitotic arrest, ultimately inducing apoptotic cell death.[2][5] This mechanism of action may also confer a radiosensitizing effect, as cells arrested in mitosis are highly sensitive to DNA damage induced by radiation.[2]

Figure 1: Lisavanbulin's Cellular Mechanism of Action

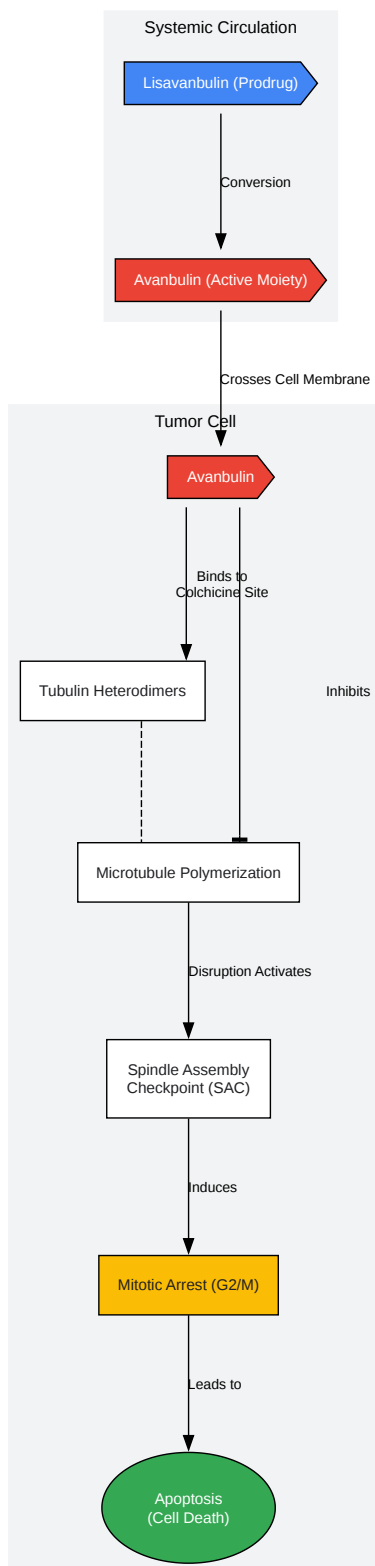


Figure 2: Role of Efflux Pumps on Avanbulin BBB Penetration

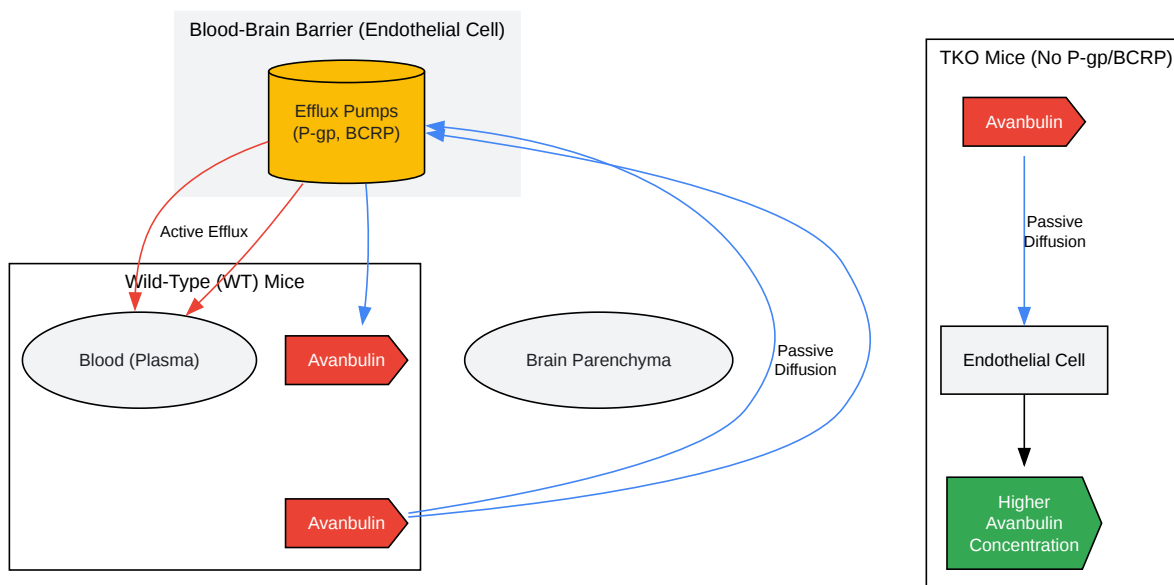
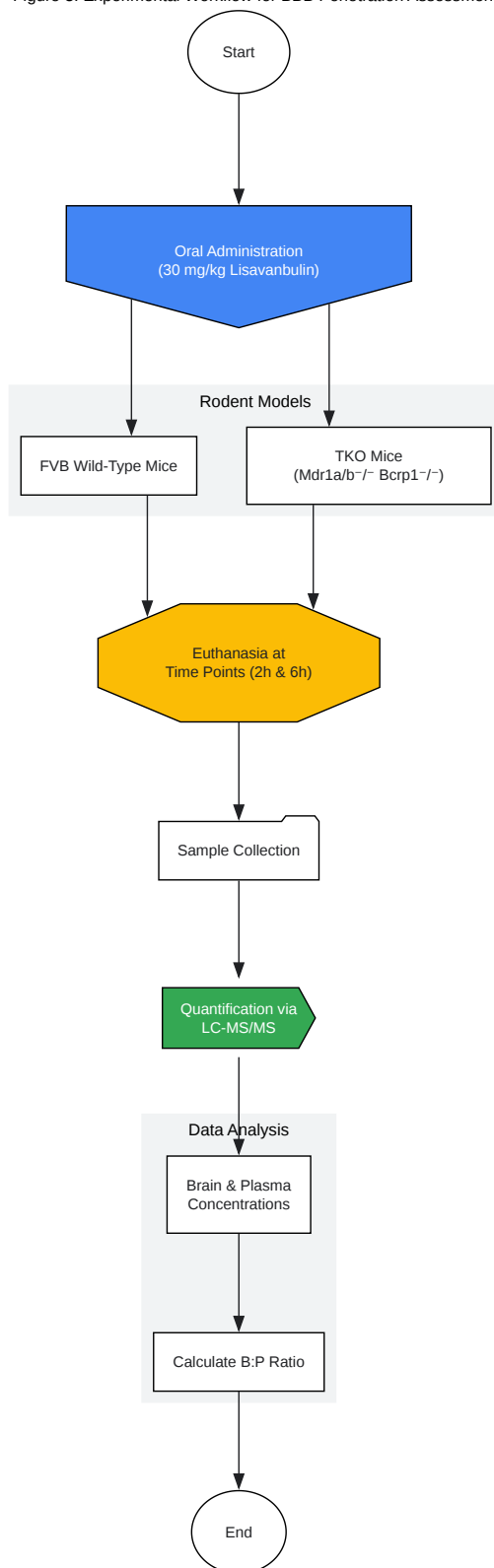


Figure 3: Experimental Workflow for BBB Penetration Assessment

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